Lipophilicity Shift: XLogP3 Comparison with 7-Ethoxy and 7-Hydroxy Analogs
The target compound exhibits a computed XLogP3 of 3.9, which is substantially higher than that of the 7-hydroxy analog 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one (estimated XLogP3 ~2.9–3.2 based on the loss of the acetonyl group) and noticeably lower than that of the more lipophilic 7-ethoxy analog 3-(4-chlorophenyl)-7-ethoxy-2H-chromen-2-one (XLogP3 ~4.3) [1][2]. This positions the compound in a lipophilicity window that balances membrane permeability against aqueous solubility, a critical parameter for cell-based assay compatibility [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one: XLogP3 ≈ 2.9–3.2; 3-(4-Chlorophenyl)-7-ethoxy-2H-chromen-2-one: XLogP3 ≈ 4.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.0 vs. 7-hydroxy analog; ΔXLogP3 ≈ −0.4 vs. 7-ethoxy analog |
| Conditions | Computed by XLogP3 algorithm; values retrieved from PubChem |
Why This Matters
For procurement decisions, a compound with XLogP3 ~3.9 is more likely to exhibit balanced cell permeability and solubility than its more polar or more lipophilic 7-substituted analogs, reducing the need for formulation additives in cell-based assays.
- [1] PubChem Compound Summary for CID 1383027, XLogP3 value. View Source
- [2] Estimated from PubChem data for 3-(4-chlorophenyl)-7-ethoxy-2H-chromen-2-one and structural analogs. View Source
